N,N-Dimethyl-4-oxocyclohexa-2,5-dien-1-iminium
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Overview
Description
N,N-Dimethyl-4-oxocyclohexa-2,5-dien-1-iminium is a quinoid compound that belongs to a large family of quinoid compounds present in natural products, endogenous biochemical substances, medicines, and the environment . These compounds are known for their significant biological activities and are often formed as a result of the metabolism of aromatic compounds .
Preparation Methods
The synthesis of N,N-Dimethyl-4-oxocyclohexa-2,5-dien-1-iminium can be achieved through various methods. One common approach involves the reaction of N,N-dimethylamine with 4-oxocyclohexa-2,5-dien-1-one under controlled conditions . Industrial production methods often involve the use of specific catalysts and optimized reaction conditions to ensure high yields and purity .
Chemical Reactions Analysis
N,N-Dimethyl-4-oxocyclohexa-2,5-dien-1-iminium undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include potassium thiocyanate, thiourea, and various halogenating agents . Major products formed from these reactions include 1,3-benzoxathiol-2-one derivatives and other quinoid compounds .
Scientific Research Applications
N,N-Dimethyl-4-oxocyclohexa-2,5-dien-1-iminium has a wide range of scientific research applications. In chemistry, it is used as a precursor for the synthesis of various quinoid compounds . In biology and medicine, it has been studied for its potential cytotoxic, immunotoxic, and anticancer activities . Additionally, it is used in the development of insecticides, fungicides, and herbicides due to its biological activity .
Mechanism of Action
The mechanism of action of N,N-Dimethyl-4-oxocyclohexa-2,5-dien-1-iminium involves its interaction with molecular targets and pathways in biological systems . The compound’s electrophilicity and redox potential play a significant role in its biological activity . It can cause changes in the redox state of cells, leading to cytotoxicity, immunotoxicity, and other effects .
Comparison with Similar Compounds
N,N-Dimethyl-4-oxocyclohexa-2,5-dien-1-iminium is unique compared to other similar compounds due to its specific structure and biological activities . Similar compounds include N,N’-bis(arylsulfanyl)cyclohexa-2,5-diene-1,4-diimines and N,N’-cyclohexa-2,5-diene-1,4-diylidene bis(arenesulfinamides) . These compounds also exhibit significant biological activities but differ in their specific chemical structures and properties .
Properties
CAS No. |
62972-60-5 |
---|---|
Molecular Formula |
C8H10NO+ |
Molecular Weight |
136.17 g/mol |
IUPAC Name |
dimethyl-(4-oxocyclohexa-2,5-dien-1-ylidene)azanium |
InChI |
InChI=1S/C8H10NO/c1-9(2)7-3-5-8(10)6-4-7/h3-6H,1-2H3/q+1 |
InChI Key |
NFJQMLXVXITXLY-UHFFFAOYSA-N |
Canonical SMILES |
C[N+](=C1C=CC(=O)C=C1)C |
Origin of Product |
United States |
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